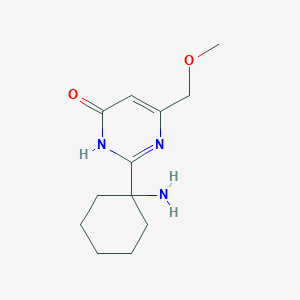![molecular formula C7H4FNS B13066234 6-Fluorothieno[3,2-b]pyridine](/img/structure/B13066234.png)
6-Fluorothieno[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluorothieno[3,2-b]pyridine is a bicyclic heteroaromatic compound that combines a thieno ring with a pyridine ring, with a fluorine atom attached at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development, particularly as kinase inhibitors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorothieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to yield 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced fluorination techniques and catalytic processes to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluorothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Vinylstannane: Used in the initial synthesis.
Monothioacetic Acids: Used for cyclization.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and complex heterocyclic compounds that can be used in further drug development .
Wissenschaftliche Forschungsanwendungen
6-Fluorothieno[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used to study the interaction of heteroaromatic scaffolds with biological targets, particularly proteins involved in signaling pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Wirkmechanismus
The mechanism of action of 6-Fluorothieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound acts as a hydrogen bond acceptor, interacting with the backbone amide NH-group of the target protein. This interaction disrupts the normal function of the protein, leading to its inhibition . The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-c]pyridine: Another bicyclic heteroaromatic compound with similar structural features but different biological activities.
Furo[2,3-b]pyridine: A related compound with a furan ring instead of a thieno ring, used in similar applications.
Uniqueness
6-Fluorothieno[3,2-b]pyridine is unique due to the presence of the fluorine atom, which significantly enhances its chemical and biological properties. This makes it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C7H4FNS |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
6-fluorothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H4FNS/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H |
InChI-Schlüssel |
PVSARRXVKQLIRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1N=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066166.png)


![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)
![Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)

![(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13066203.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid](/img/structure/B13066213.png)



